molecular formula C20H34N4OS B5676778 1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine

1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine

Cat. No. B5676778
M. Wt: 378.6 g/mol
InChI Key: HAFTXSMHZBIYIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" typically involves multistep synthetic routes. These routes may include the formation of isothiazolopyridine derivatives, as demonstrated by Karczmarzyk and Malinka (2008), who explored the structural characterization of analgesic isothiazolopyridines of the Mannich base type, providing insights into the synthetic complexity of similar compounds (Karczmarzyk & Malinka, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated through crystallographic analysis, as described by Karczmarzyk and Malinka (2004) for isothiazolopyridines, highlighting the significance of C–H…X (X = N, O) hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2004). These structural features are crucial for understanding the reactivity and potential interaction mechanisms of the compound .

Chemical Reactions and Properties

Chemical reactions involving compounds like "1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" often rely on their functional groups' reactivity. For instance, the preparation and in vitro testing of H3-receptor antagonists by Frymarkiewicz and Walczyński (2009) provide an example of how specific chemical modifications can lead to targeted biological activities (Frymarkiewicz & Walczyński, 2009).

Physical Properties Analysis

The physical properties of such compounds can be deduced from their molecular structure and interactions. The study by Jiang et al. (2007) on the metabolism of a related compound offers insights into its solubility, stability, and metabolite formation, which are critical for understanding the compound's behavior in biological systems (Jiang et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's structural elements. The synthesis and antimicrobial activity study by Yeromina et al. (2019) illustrates the impact of specific substituents on the compound's chemical behavior and biological activity, showing how modifications can alter its properties and efficacy (Yeromina et al., 2019).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4OS/c1-16(2)18-15-26-19(21-18)14-23-8-4-5-17(13-23)6-7-20(25)24-11-9-22(3)10-12-24/h15-17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFTXSMHZBIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CN2CCCC(C2)CCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one

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